molecular formula C22H25NO5 B15141060 Fmoc-Ser(tBu)-OH-15N

Fmoc-Ser(tBu)-OH-15N

Cat. No.: B15141060
M. Wt: 384.4 g/mol
InChI Key: REITVGIIZHFVGU-VSBQSISVSA-N
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Description

Fmoc-Ser(tBu)-OH-15N, also known as fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine-15N, is a high-purity, Fmoc-protected amino acid used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis, and a tert-butyl (tBu) group that protects the hydroxyl side chain of serine. The 15N isotope labeling is often used in nuclear magnetic resonance (NMR) studies to provide detailed structural information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OH-15N typically involves the following steps:

    Protection of the Serine Hydroxyl Group: Serine is first protected by reacting with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol.

    Introduction of the Fmoc Group: The protected serine is then reacted with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to introduce the Fmoc group.

    Hydrolysis: The final step involves hydrolyzing the intermediate product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(tBu)-OH-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-OH-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl side chain, ensuring the integrity of the serine residue throughout the synthesis process. The 15N isotope labeling allows for detailed structural analysis using NMR spectroscopy, providing insights into the molecular interactions and conformational changes of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its 15N isotope labeling, which is not commonly found in other Fmoc-protected amino acids. This labeling provides a powerful tool for NMR studies, allowing researchers to gain detailed insights into the structure and dynamics of peptides and proteins .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

384.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1

InChI Key

REITVGIIZHFVGU-VSBQSISVSA-N

Isomeric SMILES

CC(C)(C)OCC(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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